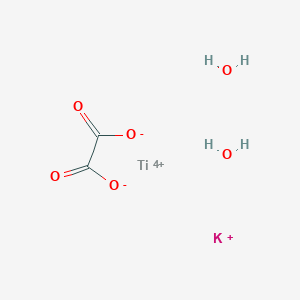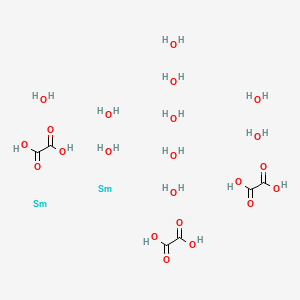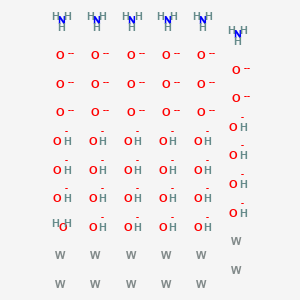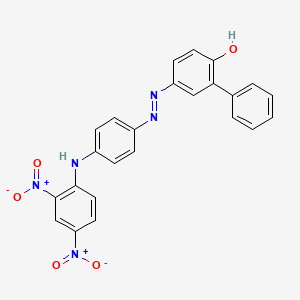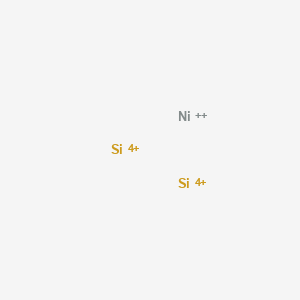
copper diphosphide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper diphosphide, with the chemical formula CuP₂, is an emerging binary semiconductor with versatile properties for various energy conversion and storage applications. It has shown promise as a component in composite anode materials for lithium- and sodium-based batteries due to its cyclability, capacity, and resistance to degradation . Its high optical absorption coefficient and band gap make it a valuable candidate as an absorber in solar cells . Additionally, it has been investigated as a thermoelectric material and an electrocatalyst for hydrogen and oxygen evolution .
准备方法
Synthetic Routes and Reaction Conditions: Copper diphosphide can be synthesized through various methods. One common approach is the direct wet-chemical synthesis using red phosphorus. This method involves the reaction of copper salts with red phosphorus under controlled conditions . The reaction temperature, time, and solvent composition play crucial roles in determining the final product. Higher temperatures favor the formation of this compound, while the use of trioctylphosphine oxide helps control the morphology, leading to crystal growth along specific crystallographic axes .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reduction of copper compounds with phosphorus sources. This can be achieved through methods such as reduction with phosphite, hypophosphite, or phosphine, and plasma reduction of phosphate . These methods allow for the production of metal phosphide particles with high catalytic activity and tailored selectivity .
化学反应分析
Types of Reactions: Copper diphosphide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly noted for its efficiency in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) .
Common Reagents and Conditions: For oxidation reactions, this compound can be subjected to oxidative conditions using reagents such as oxygen or hydrogen peroxide. Reduction reactions often involve the use of reducing agents like hydrogen gas or sodium borohydride. Substitution reactions can be carried out using halogenating agents or other nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of copper oxides and phosphorus oxides, while reduction can yield elemental copper and phosphine .
科学研究应用
Copper diphosphide has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes . In industry, this compound is used in the production of advanced materials for energy storage and conversion, such as batteries and solar cells .
作用机制
The mechanism by which copper diphosphide exerts its effects involves its unique electronic structure and catalytic properties. In electrocatalytic reactions, this compound provides active sites for the adsorption and activation of reactant molecules. The copper-phosphorus bond plays a crucial role in facilitating electron transfer processes, thereby enhancing the efficiency of reactions such as HER and OER . Molecular targets and pathways involved include the interaction of this compound with hydrogen and oxygen species, leading to the formation of intermediate compounds that are subsequently converted to the desired products .
相似化合物的比较
Copper diphosphide can be compared with other similar compounds, such as copper(I) phosphide (Cu₃P) and copper(II) phosphide (CuP). While all these compounds contain copper and phosphorus, they differ in their stoichiometry and properties. This compound (CuP₂) is unique due to its higher phosphorus content, which imparts distinct electronic and catalytic properties . Copper(I) phosphide (Cu₃P) is more commonly obtained and is known for its role in copper alloys and as a deoxidizer .
Similar Compounds
- Copper(I) phosphide (Cu₃P)
- Copper(II) phosphide (CuP)
- Copper phosphide (Cu₃₋ₓP)
This compound stands out among these compounds due to its unique combination of properties, making it a valuable material for various scientific and industrial applications.
属性
CAS 编号 |
12019-11-3 |
|---|---|
分子式 |
CuP2-4 |
分子量 |
125.49 g/mol |
IUPAC 名称 |
copper;phosphorus(3-) |
InChI |
InChI=1S/Cu.2P/q+2;2*-3 |
InChI 键 |
AFYQWDTZPDKANI-UHFFFAOYSA-N |
规范 SMILES |
[P-3].[P-3].[Cu+2] |
同义词 |
copper diphosphide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


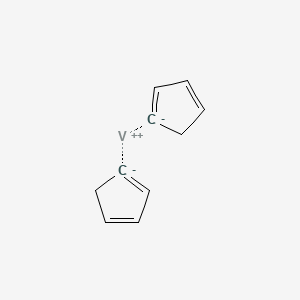
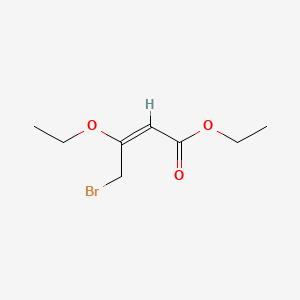
![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)
